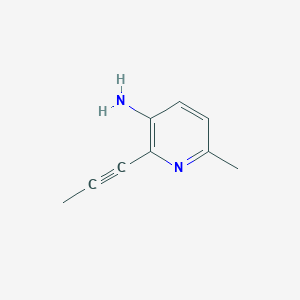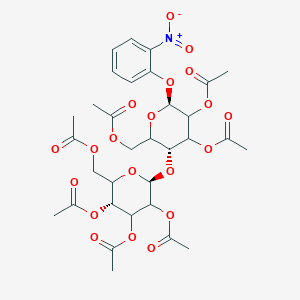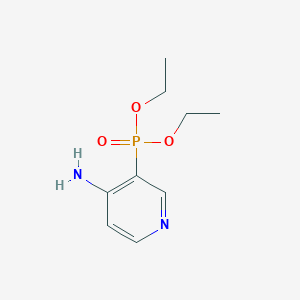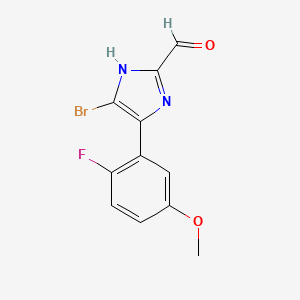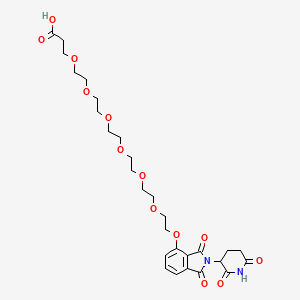
Diethyl (6-methyl-2-pyridyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (6-methyl-2-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 6-methyl-2-pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (6-methyl-2-pyridyl)phosphonate typically involves the reaction of sodium diethylphosphite with N-methoxypyridinium methosulfate in an inert solvent at low temperatures (between -15°C to -5°C). This reaction yields this compound with a yield of approximately 69% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Diethyl (6-methyl-2-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Diethyl (6-methyl-2-pyridyl)phosphonate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological systems.
Mechanism of Action
The mechanism of action of diethyl (6-methyl-2-pyridyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal ions for their activity. The compound can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
- Diethyl (2-pyridyl)phosphonate
- Diethyl (4-methyl-2-pyridyl)phosphonate
- Diethyl (2-pyridyl)phosphonic acid
Comparison: Diethyl (6-methyl-2-pyridyl)phosphonate is unique due to the presence of the 6-methyl group, which can influence its reactivity and binding properties compared to other pyridyl phosphonates. This structural difference can lead to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C10H16NO3P |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-6-methylpyridine |
InChI |
InChI=1S/C10H16NO3P/c1-4-13-15(12,14-5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZBYNXGJVSZXAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=N1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
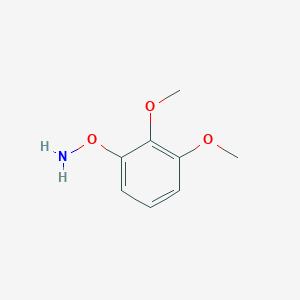

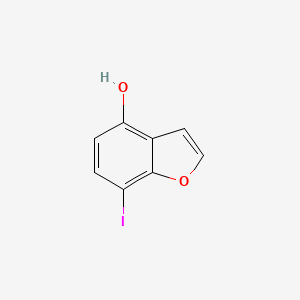
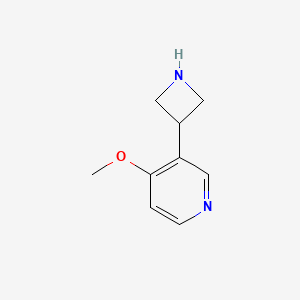
![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)

